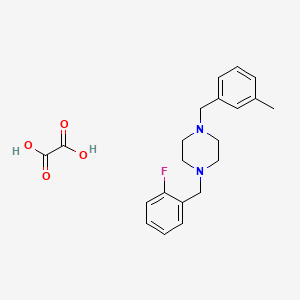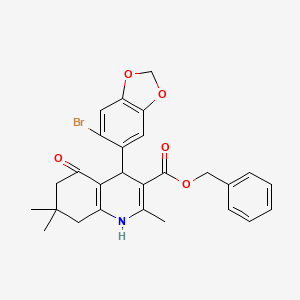
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide, also known as MNPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNPN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 387.44 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has been found to have antioxidant and anti-inflammatory properties. N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is also relatively easy to synthesize and has a high yield and purity. However, there are also some limitations to using N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide in lab experiments. For example, N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is highly reactive and can be toxic to cells at high concentrations. Additionally, N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has not been extensively studied in vivo, so its safety and efficacy in animal models is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide. One area of research is in the development of new cancer therapies based on N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide. Researchers are also interested in studying the neuroprotective effects of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide and its potential use in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the safety and efficacy of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide in animal models, as well as its potential use in combination with other anti-cancer drugs. Overall, N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is a promising compound that has the potential to be a valuable tool in scientific research and the development of new therapies.
Synthesemethoden
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrophenol with 2,3,4,5,6-pentamethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium borohydride to yield N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs and therapies for the treatment of cancer. N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-10-11(2)13(4)18(14(5)12(10)3)19(22)20-16-8-7-15(25-6)9-17(16)21(23)24/h7-9H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCNXPKKMMZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5535823 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)